Y1R probe-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Y1R probe-1 involves multiple steps, including the formation of complex molecular structures. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and specificity .
Chemical Reactions Analysis
Y1R probe-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Y1R probe-1 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescence probe to study the binding affinity and interactions of the Neuropeptide Y Y1 Receptor.
Biology: Utilized in cellular and molecular biology to investigate receptor-ligand interactions and receptor signaling pathways.
Industry: Employed in the development of diagnostic tools and therapeutic agents targeting the Neuropeptide Y Y1 Receptor
Mechanism of Action
Y1R probe-1 exerts its effects by binding to the Neuropeptide Y Y1 Receptor with high affinity. This binding triggers a series of molecular events, including the activation of G-protein-coupled receptor signaling pathways. The molecular targets involved include the Neuropeptide Y Y1 Receptor and associated signaling proteins. The binding of this compound to the receptor induces conformational changes that activate downstream signaling pathways, leading to various cellular responses .
Comparison with Similar Compounds
Y1R probe-1 is unique in its high affinity and specificity for the Neuropeptide Y Y1 Receptor. Similar compounds include:
Neuropeptide Y Y2 Receptor Probes: These probes target the Neuropeptide Y Y2 Receptor but have different binding affinities and signaling properties.
Neuropeptide Y Y4 Receptor Probes: These probes target the Neuropeptide Y Y4 Receptor and are used in different research applications.
Neuropeptide Y Y5 Receptor Probes: These probes target the Neuropeptide Y Y5 Receptor and have distinct biological effects compared to this compound .
This compound stands out due to its high specificity for the Neuropeptide Y Y1 Receptor, making it a valuable tool in cancer research and other scientific studies.
Properties
Molecular Formula |
C64H71F3N10O12 |
---|---|
Molecular Weight |
1229.3 g/mol |
IUPAC Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1 |
InChI Key |
RJSDBPMPJMMBFF-CDPYHEJSSA-N |
Isomeric SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.